molecular formula C19H23FN2O4S B2616832 4-ethoxy-3-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide CAS No. 1706041-73-7

4-ethoxy-3-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide

Cat. No.: B2616832
CAS No.: 1706041-73-7
M. Wt: 394.46
InChI Key: ZYROWRHHXTVBDO-UHFFFAOYSA-N
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Description

4-ethoxy-3-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide is a complex organic compound that features a benzenesulfonamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide typically involves multiple steps, including the formation of the benzenesulfonamide core and the subsequent introduction of the ethoxy, fluoro, hydroxy, and indolinyl groups. Common synthetic methods include electrophilic aromatic substitution, nucleophilic substitution, and coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while nucleophilic substitution of the ethoxy group could yield a variety of substituted benzenesulfonamides .

Mechanism of Action

The mechanism of action of 4-ethoxy-3-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    4-ethoxy-3-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide: shares structural similarities with other benzenesulfonamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

4-ethoxy-3-fluoro-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O4S/c1-3-26-19-7-5-15(11-16(19)20)27(24,25)21-12-18(23)14-4-6-17-13(10-14)8-9-22(17)2/h4-7,10-11,18,21,23H,3,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYROWRHHXTVBDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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